molecular formula C24H20FN3O3S2 B2719351 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-25-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2719351
CAS RN: 864927-25-3
M. Wt: 481.56
InChI Key: KIRARSVURVNMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogs as Mycobacterium tuberculosis Inhibitors

Research by Jeankumar et al. (2013) into thiazole-aminopiperidine hybrid analogs, closely related to the chemical structure , demonstrated promising compounds for inhibiting Mycobacterium tuberculosis. The study synthesized a series of compounds from aryl thioamides, highlighting the potential of these molecules in tuberculosis treatment through targeting the GyrB ATPase and DNA gyrase of the bacterium without cytotoxic effects at certain concentrations (Jeankumar et al., 2013).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Mohamed (2014) detailed the synthesis of compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to novel ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This research emphasizes the chemical versatility and potential for further functionalization of such compounds (Mohamed, 2014).

Novel Benzothiazole Derivatives for Antitubercular Activity

The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives by Bhoi et al. (2016) explored their antibacterial, antioxidant, and antitubercular activities. This work is indicative of the ongoing research into benzothiazole derivatives for potential therapeutic uses (Bhoi et al., 2016).

Anticancer Activity of Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent

Abdel-Motaal et al. (2020) focused on the synthesis of new heterocycles using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. The compounds exhibited significant anticancer activity against colon HCT-116 human cancer cell line, showcasing the potential of these molecules in cancer therapy (Abdel-Motaal et al., 2020).

Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Related Fused Thiazolo Derivatives

Ahmed (2003) reported on the synthesis of new ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates. This study further highlights the structural diversity achievable with the core chemical structure, offering insights into the development of novel compounds for various applications (Ahmed, 2003).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-12-11-16-19(13-28)33-23(27-21(29)14-7-9-15(25)10-8-14)20(16)22-26-17-5-3-4-6-18(17)32-22/h3-10H,2,11-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRARSVURVNMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.